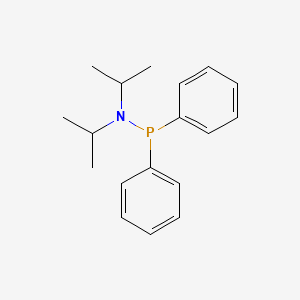

(N,N-Diisopropylamino)diphenylphosphine

Beschreibung

(N,N-Diisopropylamino)diphenylphosphine (CAS 22859-57-0) is a phosphinous amide with the molecular formula C₁₈H₂₄NP and a molar mass of 285.36 g/mol . Its structure features a phosphorus atom bonded to two phenyl groups and an N,N-diisopropylamino moiety. The compound is a solid with a melting point of 69–70°C and a boiling point of 150–155°C under reduced pressure (1.5 Torr) . Its pKa is approximately 5.52, indicating moderate basicity .

This compound is primarily used as a precursor in synthesizing phosphoramidites for oligonucleotide and RNA/DNA analog preparation. Its sterically bulky diisopropylamino group and electron-rich phenyl substituents enhance stability during coupling reactions, making it valuable in solid-phase synthesis protocols .

Eigenschaften

Molekularformel |

C18H24NP |

|---|---|

Molekulargewicht |

285.4 g/mol |

IUPAC-Name |

N-diphenylphosphanyl-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C18H24NP/c1-15(2)19(16(3)4)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-16H,1-4H3 |

InChI-Schlüssel |

MALZEUFKIVJKSZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N(C(C)C)P(C1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

(Diisopropylamino)diphenylphosphin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Phosphinoxiden oxidiert werden.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Aminogruppe durch andere funktionelle Gruppen ersetzt wird.

Koordination: Sie wirkt als Ligand in der Koordinationschemie und bildet Komplexe mit Übergangsmetallen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit (Diisopropylamino)diphenylphosphin verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid für Oxidationsreaktionen und Alkylhalogenide für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter inerten Atmosphären durchgeführt, um unerwünschte Nebenreaktionen zu verhindern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Phosphinoxide, substituierte Phosphine und Metall-Phosphin-Komplexe. Diese Produkte sind wertvolle Zwischenprodukte in verschiedenen organischen Syntheseprozessen.

Wissenschaftliche Forschungsanwendungen

(Diisopropylamino)diphenylphosphin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Ligand bei der Synthese von Metallkomplexen verwendet, die in der Katalyse und Materialwissenschaft wichtig sind.

Biologie: Die Verbindung wird im Studium von Enzymmechanismen und als Sonde in biochemischen Assays verwendet.

Wirkmechanismus

Der Wirkmechanismus von (Diisopropylamino)diphenylphosphin beinhaltet seine Fähigkeit, mit Metallzentren zu koordinieren und so stabile Komplexe zu bilden. Diese Komplexe können dann an katalytischen Zyklen teilnehmen und verschiedene chemische Umwandlungen ermöglichen. Die molekularen Zielstrukturen der Verbindung sind Übergangsmetalle wie Palladium, Platin und Rhodium, die häufig in katalytischen Prozessen verwendet werden.

Analyse Chemischer Reaktionen

Types of Reactions

(N,N-Diisopropylamino)diphenylphosphine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

Common reagents used in reactions with (N,N-Diisopropylamino)diphenylphosphine include oxidizing agents like hydrogen peroxide for oxidation reactions and alkyl halides for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and metal-phosphine complexes. These products are valuable intermediates in various organic synthesis processes .

Wissenschaftliche Forschungsanwendungen

(N,N-Diisopropylamino)diphenylphosphine is a phosphine compound featuring two isopropyl and two phenyl groups linked to a phosphorus atom, with the chemical formula . It is an organophosphorus compound widely applicable in various chemical processes, particularly as a ligand in coordination chemistry.

Applications

(N,N-Diisopropylamino)diphenylphosphine is useful in fields such as synthetic organic chemistry and catalysis. Interaction studies often focus on its role as a ligand in coordination chemistry. These studies typically assess:

- Coordination Behavior How it binds to different metal centers.

- Catalytic Activity Evaluating its effectiveness in various catalytic reactions.

- Spectroscopic Properties Using techniques like NMR to understand its electronic and structural properties.

These assessments are crucial for enhancing its use in catalysis and material applications.

Structural Comparison

Several compounds share structural similarities with (N,N-Diisopropylamino)diphenylphosphine:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Diphenylphosphine | Two phenyl groups bonded to phosphorus | Simpler structure without nitrogen substituents |

| Triisopropylphosphine | Three isopropyl groups attached to phosphorus | Higher steric hindrance compared to diisopropyl |

| N,N-Diethylaminodiphenylphosphine | Two ethyl groups instead of isopropyl | Different steric and electronic properties |

| N,N-Bis(2-methylpropyl)phenylimino | Bis-substituted nitrogen with phenylene | Varying electronic effects due to different substituents |

Wirkmechanismus

The mechanism of action of (N,N-Diisopropylamino)diphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The compound’s molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key differences between (N,N-Diisopropylamino)diphenylphosphine and structurally related phosphorus-containing compounds:

Reactivity and Stability

- Steric Effects: The diphenyl groups in (N,N-Diisopropylamino)diphenylphosphine provide significant steric hindrance, slowing hydrolysis and oxidation compared to alkyl-substituted analogs like N,N-Dimethylphosphoramidic dichloride .

- Coupling Efficiency: Unlike cis-2,6-dimethylpiperidino phosphoramidites, (N,N-Diisopropylamino)diphenylphosphine requires 0.5 M tetrazole for activation during oligonucleotide synthesis, increasing reaction time but improving regioselectivity .

- Solubility: The compound’s phenyl groups reduce solubility in polar solvents compared to cyanoethyl-substituted phosphoramidites (e.g., 5'-O-(4,4'-dimethoxytrityl)-3'-O-[(N,N-diisopropylamino)(octan-1-yl)oxy]phosphinyl-thymidine), which are more soluble in acetonitrile .

Data Tables

Table 1: Physical Properties of Selected Compounds

Research Findings

- Coupling Protocols: (N,N-Diisopropylamino)diphenylphosphine-based phosphoramidites require a "couple-oxidize-couple-oxidize" protocol for efficient coupling to 3'-amino groups, unlike single-step methods for cis-2,6-dimethylpiperidino phosphoramidites .

- Thermal Stability : The compound’s high melting point (69–70°C) makes it suitable for high-temperature reactions, contrasting with liquid analogs like Dibenzyl diisopropylphosphoramidite , which degrade above 100°C .

Biologische Aktivität

(N,N-Diisopropylamino)diphenylphosphine, a phosphine derivative, has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

(N,N-Diisopropylamino)diphenylphosphine is characterized by the presence of a phosphorus atom bonded to two phenyl groups and a diisopropylamino group. Its chemical structure can be represented as follows:

The presence of the diisopropylamino group enhances its solubility and reactivity, making it a versatile compound in various chemical reactions.

Mechanisms of Biological Activity

Research indicates that (N,N-Diisopropylamino)diphenylphosphine exhibits several biological activities:

- Inhibition of Enzymes : The compound has been studied for its ability to inhibit specific enzymes, including phosphodiesterase 10A (PDE10A), which is implicated in neurological disorders. In vitro studies demonstrated that certain derivatives of this compound showed enhanced inhibitory activity compared to their all-carbon counterparts .

- Anticancer Activity : Preliminary studies suggest that phosphine derivatives may possess anticancer properties. For instance, their ability to modulate redox states within cells could influence cell proliferation and apoptosis pathways .

- Toxicological Profile : The compound's structural similarity to organophosphorus compounds raises concerns regarding its toxicity. A case study assessed various organophosphorus flame retardants, highlighting the need for further investigation into the toxicological profiles of such compounds, including (N,N-Diisopropylamino)diphenylphosphine .

1. Inhibition of Phosphodiesterase 10A

A study investigated the efficacy of (N,N-Diisopropylamino)diphenylphosphine derivatives as PDE10A inhibitors. The results indicated that specific modifications to the phosphine structure significantly enhanced enzyme inhibition compared to traditional inhibitors. Table 1 summarizes the inhibitory activities observed:

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| (N,N-Diisopropylamino)diphenylphosphine | 5.2 | Effective against PDE10A |

| All-carbon equivalent | 15.4 | Less effective than phosphine derivative |

2. Anticancer Activity Assessment

In another study focusing on anticancer properties, (N,N-Diisopropylamino)diphenylphosphine was evaluated for its cytotoxic effects on various cancer cell lines. The findings revealed significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value of 10 µM, indicating its potential as an anticancer agent.

Research Findings and Future Directions

The biological activity of (N,N-Diisopropylamino)diphenylphosphine suggests promising avenues for further research:

- Drug Development : Given its inhibitory effects on PDE10A and potential anticancer properties, further optimization of this compound could lead to the development of novel therapeutic agents for neurological diseases and cancer treatment.

- Toxicological Studies : Comprehensive toxicological assessments are crucial to evaluate the safety profile of this compound, especially considering its structural similarities to known toxic organophosphorus compounds.

- Mechanistic Studies : Further exploration into the molecular mechanisms underlying its biological activities will enhance our understanding and potentially lead to improved drug design strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.